molecular formula C8H8KNS2 B6612216 potassium (benzylcarbamothioyl)sulfanide CAS No. 1950-25-0

potassium (benzylcarbamothioyl)sulfanide

Cat. No.: B6612216
CAS No.: 1950-25-0
M. Wt: 221.4 g/mol
InChI Key: DCSJCMQQEYXBLG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (benzylcarbamothioyl)sulfanide can be synthesized through the reaction of benzyl isothiocyanate with potassium sulfide. The reaction typically occurs in an aqueous medium at room temperature. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Potassium (benzylcarbamothioyl)sulfanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers

Scientific Research Applications

Potassium (benzylcarbamothioyl)sulfanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (benzylcarbamothioyl)sulfanide involves its ability to act as a nucleophile in various chemical reactions. It can form strong bonds with electrophiles, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular thiol groups, disrupting essential biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Potassium ethylcarbamothioyl)sulfanide
  • Potassium phenylcarbamothioyl)sulfanide
  • Potassium methylcarbamothioyl)sulfanide

Uniqueness

Potassium (benzylcarbamothioyl)sulfanide is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific reactivity is required .

Properties

IUPAC Name

potassium;N-benzylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSJCMQQEYXBLG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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